molecular formula C5H3IO2S B1338613 5-Iodothiophene-2-carboxylic acid CAS No. 60166-85-0

5-Iodothiophene-2-carboxylic acid

Cat. No. B1338613
CAS RN: 60166-85-0
M. Wt: 254.05 g/mol
InChI Key: HQCXDWXNOLVWER-UHFFFAOYSA-N
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Description

5-Iodothiophene-2-carboxylic acid is a halogenated thiophene derivative that is of interest in various chemical syntheses and applications. The presence of the iodine atom on the thiophene ring makes it a versatile intermediate for further chemical modifications due to the relatively high reactivity of the C-I bond.

Synthesis Analysis

The synthesis of thiophene derivatives, including those similar to 5-iodothiophene-2-carboxylic acid, can be achieved through methods such as the Fiesselmann reaction, which allows for the closure of the thiophene ring and the introduction of various substituents, including alkyl chains and aryl groups . Additionally, the photochemical behavior of halogeno-thiophenes has been studied, and it has been found that methyl 5-iodothiophene-2-carboxylate can yield aryl and heteroaryl derivatives upon irradiation in the presence of aromatic substrates .

Molecular Structure Analysis

The molecular structure of related compounds, such as [2,2′-bithiophene]-5-carboxylic acid, has been elucidated using crystallography, spectroscopy, and computational methods . These studies provide insights into the structural features of thiophene derivatives, which are likely to be relevant for understanding the properties of 5-iodothiophene-2-carboxylic acid as well.

Chemical Reactions Analysis

5-Iodothiophene-2-carboxylic acid can participate in various chemical reactions due to the presence of both the carboxylic acid functional group and the iodine atom. For instance, the iodine substituent can be involved in coupling reactions, such as the Suzuki cross-coupling, to yield a range of thiophene-based derivatives . The carboxylic acid group also allows for the formation of esters and can be protected using photoreleasable protecting groups, as demonstrated by the use of 2,5-dimethylphenacyl chromophore for carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-iodothiophene-2-carboxylic acid can be inferred from studies on similar compounds. For example, the spectroscopic properties of bithiophene carboxylic acids have been investigated, revealing information about their UV-Vis absorption and fluorescence characteristics . Additionally, the reactivity and stability of thiophene derivatives can be assessed using density functional theory (DFT) calculations, which provide insights into their electronic properties and potential as nonlinear optical (NLO) materials . The photodeprotection of carboxylic acid esters also highlights the sensitivity of these compounds to light, which is an important consideration in their handling and storage .

Scientific Research Applications

Photochemical Behaviour and Arylation

A study by D’Auria et al. (1989) investigated the photochemical behaviour of halogeno-thiophenes, including 5-Iodothiophene-2-carboxylic acid, highlighting its utility in synthesizing aryl and heteroaryl derivatives through a photochemical process. This process has applications in the synthesis of naturally occurring bithiophene compounds, showcasing the compound's potential in organic synthesis and drug discovery D’Auria et al., 1989.

Greener Synthesis Methods

Rao et al. (2014) described a greener and practical synthesis of thienopyranone derivatives using 3-Iodothiophene-2-carboxylic acid. This synthesis, facilitated by copper-catalyzed coupling-cyclization in an environmentally friendly solvent under ultrasound irradiation, represents an advancement in sustainable chemistry practices Rao et al., 2014.

Spasmolytic Activity of Derivatives

Research by Rasool et al. (2020) explored the synthesis of novel thiophene-based derivatives of 5-Bromothiophene-2-carboxylic acid, exhibiting spasmolytic activity. This demonstrates the potential medical applications of derivatives of 5-Iodothiophene-2-carboxylic acid in treating spasms Rasool et al., 2020.

Photoinduced Reactions

Herrera et al. (2011) studied the photoinduced reaction of 2-Iodothiophene, showing the formation of thiophene and iodine as photoproducts. This study contributes to the understanding of the photochemical properties of iodothiophenes, which could be relevant for photovoltaic applications Herrera et al., 2011.

Conductivity and Polymerization

Yoon et al. (2011) compared the solar cell performance of conducting polymer dyes with different functional groups, including derivatives of thiophene carboxylic acids. This research underscores the importance of 5-Iodothiophene-2-carboxylic acid in the development of advanced materials for photovoltaic applications Yoon et al., 2011.

Safety And Hazards

The safety information for 5-Iodothiophene-2-carboxylic acid includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . An improved understanding of the molecular effects of existing antiseizure medications, as well as the development of new antiseizure medications that act against novel targets, may allow for more rational polytherapy in the future .

properties

IUPAC Name

5-iodothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCXDWXNOLVWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503481
Record name 5-Iodothiophene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodothiophene-2-carboxylic acid

CAS RN

60166-85-0
Record name 5-Iodo-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60166-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound has been described by Schick, J. W., et al., J. Am. Chem. Soc. 70;286 (1948), and was prepared according to the following procedure. A 25 ml (62.5 mmoles) volume of a 2.5M hexane solution of n-butyllithium was slowly added by syringe to a cooled (dry ice/2-propanol) 100 ml tetrahydrofuran solution of 9.0 ml (64.2 mmoles) of diisopropylamine. The solution was maintained below -60° C. during n-butyllithium addition. After addition, the cool ng bath was removed and the solution allowed to reach room temperature (22° C.), and then cooled again below -60° C. To the cooled reaction vessel, 3.2 g (25.0 mmol) of 2-thiophenecarboxylic acid dissolved in 100 ml of tetrahydrofuran was slowly added. Thirty minutes after complete addition of 2-thiophenecarboxylic acid, approximately 17.2 g (87.8 mmoles) of iodotrifluoromethane was condensed into the reaction. After 5 minutes the cooling bath was removed and the reaction warmed to 0° C. and quenched with 50 ml of water. The basic aqueous solution was washed with 500 ml of diethyl ether. The ether solution was extracted with 50 ml of 1N sodium hydroxide and the two aqueous solutions were combined and washed with ether. The basic solution was acidified and extracted three times with 100 ml of diethyl ether. Drying of the organic solution with anhydrous magnesium sulfate followed by filtration and concentration gave a crude solid product. Partial purification was achieved by reprecipitation of the solid product from hot aqueous ethanol to give 3.79 g of slightly impure desired product as a mixture of dark red solid and yellow crystals. Recrystallization of the solid mixture gave 2.18 g (8.58 mmoles, 34% yield) of pure title compound as light yellow needles, m.p. 132°-134° C. (hexanes).
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Synthesis routes and methods II

Procedure details

To a stirred solution of 10.9 mL (78.0 mmol) of freshly distilled diisopropylamine in 150 mL of THF under argon at -78° C. was added 48.7 mL (78.0 mmol) of 1.6 M n-BuLi in hexanes to give a pale yellow solution which was allowed to stir at -78° C. for 10 min when 5.0 g (39.0 mmol) of 2-thiophenecarboxylic acid in 31 mL of THF was added dropwise over 10 min to give a grey-white suspension. The metallation was allowed to proceed for 30 min when 8.77 g (39.0 mmol) of N-iodosuccinimide in 25 mL of THF was added very rapidly to give an orange-yellow solution which was allowed to gradually warm to 0° C. After 0.5 h at 0° C., the brown-yellow mixture was quenched with water, diluted with ether and made acidic by the addition of solid citric acid to give a very dark brown-orange solution. The organic layer was separated and washed with water, saturated NaHSO3, brine, dried over MgSO4 and evaporated to provide 9.5 g (96%) of title acid as a brown-yellow solid which was used directly in the following reaction.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-…
N Duvva, S Prasanthkumar, L Giribabu - Solar Energy, 2019 - Elsevier
… 4-iodobenzoic acid (or) 5-iodothiophene-2-carboxylic acid (0.5 mmol) was dissolved in THF (10 mL) followed by addition of copper (I)-iodide (0.04 mmol), dicholorobis(…
MH Bolli, J Velker, C Müller, B Mathys… - Journal of Medicinal …, 2014 - ACS Publications
… On the other hand, exposing 8 to N-iodosuccinimide led to the corresponding 5-iodothiophene-2-carboxylic acid derivative which could be transformed to the 5-methoxythiophene 12 in …
Number of citations: 19 0-pubs-acs-org.brum.beds.ac.uk
H Teng, D Wu, L Lu, C Gao, H Wang, Y Zhao… - Biomedicine & …, 2023 - Elsevier
In this study, 86 new seco-lupane triterpenoid derivatives were designed, synthesized, and characterized, and their protective activities against ischemia-reperfusion injury were …

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